RPA 202248

Catalog No.
S649722
CAS No.
143701-75-1
M.F
C15H12F3NO4S
M. Wt
359.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RPA 202248

CAS Number

143701-75-1

Product Name

RPA 202248

IUPAC Name

2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile

Molecular Formula

C15H12F3NO4S

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3

InChI Key

ZTTKDUXKVPEXCG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2

Synonyms

alpha(-(cyclopropylcarbonyl)-2-(methyvlsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), RPA 202248

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2

The exact mass of the compound Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Attempting to generate RPA 202248 in-situ by using its precursor, Isoxaflutole, is unsuitable for quantitative applications. The hydrolysis of Isoxaflutole to RPA 202248 is extremely rapid and its rate is highly dependent on pH, temperature, and the specific ions present in the aqueous matrix. For example, the degradation rate at pH 9.3 can be 100-fold faster than at pH 3.8, and the presence of common acetate or carbonate buffers can dramatically accelerate the reaction compared to phosphate buffers. This matrix-dependent variability makes it impossible to control the precise concentration of the active compound over time, creating a complex, shifting mixture of the precursor, the active metabolite, and subsequent inactive degradation products. For reproducible and accurate results, direct procurement of the stabilized, pure active agent RPA 202248 is necessary.

Superior Aqueous Solubility for Simplified Stock Preparation and Handling

RPA 202248 exhibits over 50 times greater water solubility compared to its parent pro-herbicide, Isoxaflutole. This significant difference in solubility simplifies the preparation of concentrated aqueous stock solutions for bioassays and environmental studies, reducing the need for co-solvents that could interfere with experimental systems.

Evidence DimensionWater Solubility (mg/L at 20-25°C)
Target Compound Data326 mg/L
Comparator Or BaselineIsoxaflutole: 6.3 mg/L
Quantified Difference~52-fold higher solubility
ConditionsStandard laboratory conditions (20-25°C).

This enables faster, easier, and more reliable preparation of aqueous test solutions, which is a critical workflow advantage for high-throughput screening and environmental fate studies.

Exceptional Hydrolytic Stability Ensures Consistent Exposure in Assays

RPA 202248 is stable to hydrolysis, providing a consistent concentration of the active compound throughout an experiment. In contrast, Isoxaflutole degrades rapidly in aqueous solutions, with a half-life of approximately 20 hours at neutral pH, and significantly faster under basic conditions. The hydrolytic half-life of RPA 202248 has been calculated to be 103 days, ensuring that the applied dose remains constant in multi-day assays.

Evidence DimensionAqueous Half-Life
Target Compound Data103 days
Comparator Or BaselineIsoxaflutole: ~20.1 hours (at pH 7), but highly variable with conditions.
Quantified DifferenceOver 100-fold longer half-life under comparable conditions.
ConditionsAqueous systems. Isoxaflutole half-life at pH 7; RPA 202248 half-life from aquatic microcosm study.

Using RPA 202248 eliminates concentration decay as a variable, leading to more accurate and reproducible dose-response curves and environmental effect measurements.

Guaranteed Purity for Unambiguous Biological and Analytical Readouts

Procuring RPA 202248 provides a single, defined molecular entity for study. Using its precursor, Isoxaflutole, results in an evolving mixture containing the parent compound, the active RPA 202248, and its herbicidally inactive degradation product, RPA 203328. Regulatory bodies recognize RPA 202248 as the key residue of concern for herbicidal activity, distinct from both the precursor and the inactive metabolite. Using the pure standard ensures that observed biological effects or analytical signals are attributable only to the active compound.

Evidence DimensionComposition of Test Article
Target Compound DataPure RPA 202248 (active herbicide)
Comparator Or BaselineIn-situ generation from Isoxaflutole: A variable mixture of Isoxaflutole (pro-herbicide), RPA 202248 (active), and RPA 203328 (inactive).
Quantified DifferenceQualitative: Single active component vs. uncontrolled three-component mixture.
ConditionsAqueous solution or biological matrix following application of Isoxaflutole.

This is critical for establishing clear structure-activity relationships, developing specific analytical methods, and meeting regulatory requirements for residue analysis.

Quantitative Herbicide Efficacy and Dose-Response Studies

For generating reliable EC50 values or comparing the potency of HPPD inhibitors, the high stability and purity of RPA 202248 are essential. It provides a stable concentration of the active ingredient, ensuring that observed plant bleaching or growth inhibition is a direct function of the dose applied, not an artifact of precursor degradation.

Environmental Fate and Ecotoxicology Testing

When assessing the persistence, mobility, or aquatic toxicity of the active herbicidal component, starting with pure RPA 202248 is required. Its defined stability and high water solubility allow for the design of controlled experiments that accurately model its specific behavior in soil and water systems, independent of the variable hydrolysis of its parent compound.

Development of Analytical Methods and Certified Reference Materials

As the primary active metabolite, RPA 202248 is the definitive target analyte for monitoring environmental residues of Isoxaflutole. A high-purity standard is indispensable for calibrating analytical instrumentation (e.g., LC-MS/MS), validating extraction procedures, and serving as a certified reference material for regulatory compliance monitoring in water and soil.

XLogP3

2

Hydrogen Bond Acceptor Count

8

Exact Mass

359.04391352 g/mol

Monoisotopic Mass

359.04391352 g/mol

Heavy Atom Count

24

UNII

E6DQV21SLY

Wikipedia

Rpa-202248

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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